![molecular formula C22H20FN3O4 B2671665 N,N-diethyl-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide CAS No. 877657-55-1](/img/no-structure.png)

N,N-diethyl-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

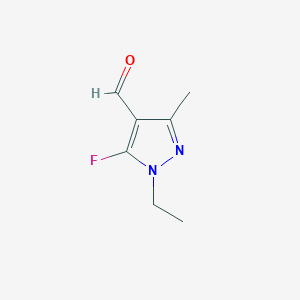

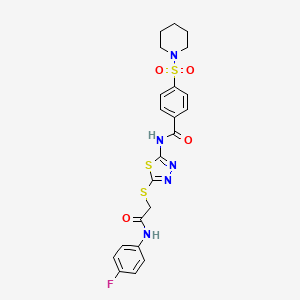

The compound “N,N-diethyl-2-[3-(4-fluorophenyl)-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl]acetamide” is a complex organic molecule. It contains several functional groups, including an amide group (N,N-diethylacetamide), a fluorophenyl group, and a benzofuro[3,2-d]pyrimidin-1-yl group .

Molecular Structure Analysis

The molecular formula of this compound is C22H20FN3O4 . It has an average mass of 409.410 Da and a mono-isotopic mass of 409.143799 Da . The exact 3D structure would require more specific information or computational chemistry techniques to determine.Scientific Research Applications

Radiosynthesis and Imaging Applications

Radiosynthesis for PET Imaging : A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including derivatives closely related to N,N-diethyl-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide, has been reported as selective ligands for the translocator protein (18 kDa). These compounds, including DPA-714 and its derivatives, have been synthesized with a fluorine atom in their structure, enabling labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET) (Dollé et al., 2008).

Biological Evaluation for Peripheral Benzodiazepine Receptor Study : The synthesized fluoroethoxy and fluoropropoxy substituted compounds, including derivatives of this compound, have shown high in vitro affinity and selectivity for the peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs). These findings suggest potential applications in studying PBR expression in neurodegenerative disorders through imaging techniques (Fookes et al., 2008).

Neuroinflammation and Neurodegenerative Disorders

- TSPO Ligands for Neuroinflammation : A series of novel pyrazolo[1,5-a]pyrimidines, structurally related to this compound, were synthesized and evaluated for their potential to bind the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. These compounds, including fluorine-18 labeled derivatives, have demonstrated potential as in vivo PET-radiotracers for studying neuroinflammation, providing insights into their application in detecting and understanding neuroinflammatory conditions (Damont et al., 2015).

Antitumor and Antifolate Activity

- Antifolate and Antitumor Activity : Research into compounds structurally related to this compound has also explored their use in cancer treatment. Studies have examined the effect of substituting and modifying the structure on their activity as antifolates and their antitumor potential, highlighting the role of these compounds in developing new therapeutic agents for cancer treatment (Gangjee et al., 2000).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N,N-diethyl-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide involves the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate to form 4-fluoro-3-phenylbut-2-enoic acid ethyl ester. This intermediate is then reacted with 2-amino-4,6-dioxo-3,4-dihydropyrimidine to form the final product.", "Starting Materials": [ "4-fluorobenzaldehyde", "ethyl acetoacetate", "2-amino-4,6-dioxo-3,4-dihydropyrimidine" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form 4-fluoro-3-phenylbut-2-enoic acid ethyl ester.", "Step 2: Reaction of 4-fluoro-3-phenylbut-2-enoic acid ethyl ester with 2-amino-4,6-dioxo-3,4-dihydropyrimidine in the presence of a base such as sodium hydride or potassium carbonate to form N,N-diethyl-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide." ] } | |

CAS RN |

877657-55-1 |

Molecular Formula |

C22H20FN3O4 |

Molecular Weight |

409.417 |

IUPAC Name |

N,N-diethyl-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |

InChI |

InChI=1S/C22H20FN3O4/c1-3-24(4-2)18(27)13-25-19-16-7-5-6-8-17(16)30-20(19)21(28)26(22(25)29)15-11-9-14(23)10-12-15/h5-12H,3-4,13H2,1-2H3 |

InChI Key |

FOAVPNACIYJNKF-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=C(C=C3)F)OC4=CC=CC=C42 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{Benzyl[2-(cyclopropylamino)ethyl]amino}propanoic acid dihydrochloride](/img/structure/B2671585.png)

![N-(1-methyl-2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2671591.png)

![5-[Chloro(phenyl)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2671596.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)oxalamide](/img/structure/B2671597.png)

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide](/img/structure/B2671599.png)

![N-[(3-Bromophenyl)-cyanomethyl]-1-ethylsulfonylpiperidine-3-carboxamide](/img/structure/B2671600.png)

![1-[(2,4-dichlorophenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B2671604.png)